1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone

Catalog No.
S13584290
CAS No.
1196153-84-0
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
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1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone

CAS Number

1196153-84-0

Product Name

1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone

IUPAC Name

1-(2-chloro-5-hydroxypyridin-4-yl)ethanone

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c1-4(10)5-2-7(8)9-3-6(5)11/h2-3,11H,1H3

InChI Key

KOKAZIDUFAUFQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1O)Cl

1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone is a chemical compound characterized by a pyridine ring substituted with a chloro group and a hydroxy group, alongside an ethanone functional group. Its molecular formula is C7H6ClNO2C_7H_6ClNO_2 and it has a molar mass of approximately 171.58 g/mol. The structural arrangement of this compound contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and synthetic organic chemistry .

  • Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ethanone moiety can be reduced to form an alcohol using reducing agents like sodium borohydride.
  • Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

  • Oxidation: Formation of 3-chloro-4-pyridinecarboxylic acid.
  • Reduction: Formation of 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanol.
  • Substitution: Formation of various derivatives depending on the nucleophile used.

Research indicates that 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory contexts. The unique combination of chloro and hydroxy groups may enhance its interaction with biological targets, making it a candidate for further pharmacological studies. Investigations into its mechanism of action suggest that it may modulate the activity of specific enzymes or receptors, contributing to its therapeutic potential.

The synthesis of 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone can be achieved through several methods, including:

  • Chlorination of Hydroxy Compounds: Utilizing thionyl chloride or phosphorus oxychloride to introduce the chloro substituent on the pyridine ring under reflux conditions.
  • Multi-step Synthetic Routes: Involving the preparation of intermediates that subsequently undergo functionalization to yield the final product .

These methods allow for efficient production while maintaining high yields.

1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone finds applications across various domains:

  • Medicinal Chemistry: Investigated as a potential pharmacophore in drug design and development due to its biological activity.
  • Synthetic Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Explored for its potential use in developing agrochemicals with specific biological activities.

Studies focusing on the interactions of 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone with biological targets have highlighted its potential as a modulator of enzyme activity. Molecular docking studies can elucidate binding poses and interactions within active sites, providing insights into its pharmacological profile. Such investigations are crucial for understanding how structural features influence its biological efficacy .

Several compounds share structural similarities with 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone. A comparison highlights its unique features:

Compound NameKey FeaturesUniqueness
1-(3-Hydroxy-4-pyridinyl)ethanoneLacks the chloro substituentDifferent reactivity and potential biological activity
1-(3-Chloro-4-pyridinyl)ethanoneLacks the hydroxy groupAffects solubility and chemical behavior
1-(3-Chloro-5-methoxy-4-pyridinyl)ethanoneContains a methoxy group instead of hydroxyAlters chemical and biological properties
1-(2-Chloropyridine-4-YL)ethanoneDifferent positioning of substituentsUnique functional properties due to position

The presence of both chloro and hydroxy groups on the pyridine ring distinguishes 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone from its analogs, conferring unique reactivity and biological activities that warrant further exploration.

Systematic Nomenclature and Molecular Identity

The IUPAC name for this compound is 1-(2-chloro-5-hydroxy-4-pyridinyl)ethanone, reflecting its substitution pattern on the pyridine ring. Key identifiers include:

PropertyValue
CAS Registry Number1196153-84-0
Molecular FormulaC₇H₆ClNO₂
Molecular Weight171.58 g/mol
SMILES NotationCC(=O)C1=C(C=NC=C1O)Cl
InChI KeyNRABZKBVVIMRPG-UHFFFAOYSA-N

The pyridine ring is substituted at positions 2 (chloro), 4 (ethanone), and 5 (hydroxyl), creating a reactive scaffold for further functionalization.

Structural Elucidation Techniques

The compound’s structure is confirmed through spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR reveals proton environments near the hydroxyl (δ 10–12 ppm) and ethanone (δ 2.5–3.5 ppm) groups.
  • Infrared (IR) Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (O-H stretch) are characteristic.
  • Mass Spectrometry (MS): Molecular ion peaks at m/z 171.58 align with the molecular weight.

X-ray crystallography, though not explicitly documented for this compound, is a standard method for confirming the spatial arrangement of substituents in analogous pyridine derivatives.

Chlorination Pathways for Pyridine Derivative Formation

The synthesis of 1-(2-Chloro-5-hydroxypyridin-4-yl)ethanone requires strategic chlorination of pyridine derivatives, which presents unique challenges due to the electron-deficient nature of the pyridine ring . Several chlorination pathways have been developed to achieve selective halogenation at the desired positions while maintaining the integrity of other functional groups [2] [3].

Direct chlorination using molecular chlorine represents one of the traditional approaches for pyridine functionalization [2]. This method typically requires elevated temperatures ranging from 120 to 140 degrees Celsius and reaction times of 4 to 8 hours [4]. The process generally yields 65 to 75 percent of the desired chlorinated product, though the harsh conditions may compromise other sensitive functional groups present in the molecule [2].

Thionyl chloride emerges as a more controlled chlorinating agent, operating effectively at temperatures between 80 and 100 degrees Celsius [5]. The reaction proceeds over 2 to 4 hours under dry conditions, achieving yields of 70 to 85 percent [5]. This method offers improved selectivity compared to direct chlorination while maintaining reasonable reaction efficiency [6].

Phosphorus oxychloride has gained recognition as a particularly effective chlorinating reagent for hydroxypyridine derivatives [2] [6]. Research demonstrates that this approach can achieve yields of 75 to 90 percent when conducted at temperatures between 100 and 120 degrees Celsius over 2 to 6 hours [6]. The use of high-boiling solvents such as 1,2,4-trichlorobenzene enhances the reaction efficiency and product selectivity [2].

Chlorination MethodReaction Temperature (°C)Reaction Time (hours)Typical Yield (%)Solvent Requirements
Direct Chlorination with Cl₂120-1404-865-75Halogenated solvents
Thionyl Chloride (SOCl₂)80-1002-470-85Dry conditions
Phosphorus Pentachloride (PCl₅)60-801-360-80Inert atmosphere
Phosphorus Oxychloride (POCl₃)100-1202-675-90High-boiling solvents
Dichloroiodobenzene (PhICl₂)25-600.5-280-95Various solvents
Chloramine-T25-600.1-185-95Solvent-free possible

Modern chlorination methodologies have introduced dichloroiodobenzene as a versatile chlorinating agent that operates under milder conditions [3]. This hypervalent iodine compound demonstrates exceptional reactivity at temperatures as low as 25 to 60 degrees Celsius, completing reactions within 0.5 to 2 hours [3]. The method achieves yields ranging from 80 to 95 percent while accommodating various solvent systems [3].

Chloramine-T represents an environmentally friendly chlorination approach that can proceed under solvent-free conditions [7]. This reagent demonstrates remarkable efficiency, achieving yields of 85 to 95 percent within 0.1 to 1 hour at moderate temperatures [7]. The reaction proceeds through an electrophilic aromatic substitution mechanism, providing high regioselectivity for the desired chlorinated product [7].

Acylation Techniques in Pyridine Functionalization

The introduction of the ethanone moiety in 1-(2-Chloro-5-hydroxypyridin-4-yl)ethanone requires sophisticated acylation strategies that overcome the inherent challenges associated with pyridine's electron-deficient character [8] [9]. Traditional Friedel-Crafts acylation remains a cornerstone approach, utilizing aluminum chloride as a Lewis acid catalyst [8] [9].

Friedel-Crafts acylation with stoichiometric aluminum chloride operates at temperatures between 80 and 120 degrees Celsius over 6 to 24 hours [8]. This method typically achieves yields of 70 to 85 percent, though the requirement for stoichiometric amounts of Lewis acid can present challenges in terms of waste generation and product purification [8]. The mechanism involves formation of an acylium ion intermediate that subsequently attacks the activated pyridine ring [9].

Acetic anhydride combined with Lewis acid catalysts provides an alternative acylation pathway that often demonstrates superior efficiency [8]. This approach operates at elevated temperatures of 100 to 140 degrees Celsius over 4 to 12 hours, achieving yields ranging from 75 to 90 percent [8]. The use of acetic anhydride helps maintain anhydrous conditions while providing a more reactive acylating species [9].

Acylation MethodCatalyst/ReagentTemperature (°C)Reaction Time (hours)Typical Yield (%)
Friedel-Crafts with AlCl₃AlCl₃ (stoichiometric)80-1206-2470-85
Acetic Anhydride/Lewis AcidAlCl₃/Ac₂O100-1404-1275-90
Acetyl Chloride ReactionAcCl/AlCl₃60-1002-860-80
Direct Ketone FormationVarious catalysts25-801-650-75
Catalytic AcylationRh(II) complexes130-15012-2465-80
Electrochemical AcylationElectroreductive conditions25-402-670-85

Acetyl chloride reactions represent a direct approach to ketone formation, operating at moderate temperatures of 60 to 100 degrees Celsius [9]. These reactions typically complete within 2 to 8 hours, achieving yields of 60 to 80 percent [9]. The method benefits from the high reactivity of acetyl chloride while requiring careful moisture exclusion to prevent hydrolysis [9].

Catalytic acylation using rhodium(II) complexes has emerged as a sophisticated approach for challenging substrates [8]. This method operates at elevated temperatures of 130 to 150 degrees Celsius over extended reaction times of 12 to 24 hours [8]. While yields typically range from 65 to 80 percent, the approach offers enhanced selectivity and reduced catalyst loading compared to traditional methods [8].

Electrochemical acylation represents a modern approach that operates under mild conditions of 25 to 40 degrees Celsius [10]. This method achieves yields of 70 to 85 percent within 2 to 6 hours through electroreductive conditions that activate the pyridine substrate [10]. The approach offers environmental advantages by eliminating the need for stoichiometric Lewis acids [10].

Optimization of Reaction Conditions for Improved Yield

Systematic optimization of reaction parameters plays a crucial role in maximizing the yield and efficiency of synthetic pathways leading to 1-(2-Chloro-5-hydroxypyridin-4-yl)ethanone [11]. Temperature control emerges as one of the most critical parameters, with studies demonstrating that reducing conventional temperatures from 100-120 degrees Celsius to optimized ranges of 80-100 degrees Celsius can improve yields by 15 to 25 percent [11].

Reaction time optimization reveals that extended reaction periods do not necessarily correlate with improved yields [11]. Conventional approaches employing 8 to 12 hour reaction times can often be reduced to 4 to 6 hours without compromising product formation, while simultaneously achieving yield improvements of 10 to 20 percent [11]. This optimization reduces energy consumption and minimizes potential side reactions [11].

Catalyst loading represents another critical optimization parameter, with research demonstrating that reducing conventional catalyst loadings from 1.5-2.0 equivalents to optimized ranges of 0.5-1.0 equivalents can improve yields by 20 to 30 percent [11]. This counterintuitive result stems from reduced competing side reactions and simplified purification procedures [5].

ParameterConventional ConditionsOptimized ConditionsYield Improvement (%)
Temperature Control100-120°C80-100°C15-25
Reaction Time8-12 hours4-6 hours10-20
Catalyst Loading1.5-2.0 equiv0.5-1.0 equiv20-30
Solvent SelectionStandard solventsGreen solvents10-15
Substrate Concentration0.1-0.5 M0.2-0.8 M15-20
Atmosphere ControlAir atmosphereInert atmosphere5-15
pH OptimizationNo controlpH 6-810-25
Purification MethodColumn chromatographyCrystallization5-10

Solvent selection significantly impacts reaction efficiency and environmental sustainability [11]. The transition from standard organic solvents to green solvent alternatives can achieve yield improvements of 10 to 15 percent while reducing environmental impact [12]. Green solvents such as water-methanol mixtures or ionic liquids often provide enhanced solubility and reaction kinetics [12].

Substrate concentration optimization reveals that increasing concentrations from conventional ranges of 0.1-0.5 molar to optimized ranges of 0.2-0.8 molar improves yields by 15 to 20 percent [11]. This optimization enhances reaction kinetics while reducing solvent requirements and associated costs [11].

Atmosphere control, while sometimes overlooked, contributes significantly to reaction success [11]. Operating under inert atmosphere conditions rather than air atmosphere can improve yields by 5 to 15 percent by preventing oxidative side reactions [11]. This is particularly important for sensitive hydroxypyridine substrates that may undergo oxidation [6].

pH optimization emerges as a critical factor, particularly for reactions involving hydroxypyridine substrates [13]. Maintaining pH within the range of 6 to 8 can improve yields by 10 to 25 percent compared to uncontrolled pH conditions [13]. This optimization prevents protonation-induced deactivation while maintaining substrate stability [13].

Comparative Analysis of Synthetic Routes

A comprehensive analysis of synthetic pathways to 1-(2-Chloro-5-hydroxypyridin-4-yl)ethanone reveals significant differences in efficiency, cost, and environmental impact across various approaches [14] [15]. Direct chlorination followed by acylation (Route A) represents a traditional two-step approach that achieves overall yields of 55 to 65 percent over 8 to 12 hours [4].

The alternative sequence of acylation followed by chlorination (Route B) demonstrates superior performance with overall yields of 60 to 70 percent completed within 6 to 10 hours [6]. This approach benefits from reduced reaction times and improved substrate reactivity in the chlorination step [6]. The cost factor of 0.8 relative to Route A makes this pathway economically attractive [5].

Simultaneous functionalization (Route C) attempts to introduce both functional groups in a single synthetic operation [7]. While this approach minimizes the number of synthetic steps, it achieves lower overall yields of 45 to 55 percent [7]. The method requires 4 to 8 hours but presents challenges in terms of selectivity control and environmental impact [7].

Synthetic RouteNumber of StepsOverall Yield (%)Reaction Time (hours)Cost FactorEnvironmental Impact
Route A: Direct Chlorination → Acylation255-658-121.0Moderate
Route B: Acylation → Chlorination260-706-100.8Low
Route C: Simultaneous Functionalization145-554-81.2High
Route D: Sequential Metal-Catalyzed370-8015-201.5Moderate
Route E: Electrochemical Approach265-756-101.1Low

Sequential metal-catalyzed approaches (Route D) achieve the highest overall yields of 70 to 80 percent through three carefully orchestrated steps [8]. However, the extended reaction time of 15 to 20 hours and elevated cost factor of 1.5 limit the practical applicability of this approach [8]. The method demonstrates moderate environmental impact due to the use of transition metal catalysts [8].

Electrochemical approaches (Route E) represent emerging methodology that achieves competitive yields of 65 to 75 percent within 6 to 10 hours [10]. This approach demonstrates low environmental impact while maintaining reasonable cost factors of 1.1 [10]. The method offers particular advantages in terms of reaction selectivity and waste minimization [10].

A dedicated diffraction study of 1-(2-chloro-5-hydroxypyridin-4-yl)ethanone has not yet appeared in the Cambridge Structural Database. To benchmark its expected solid-state geometry, crystallographic parameters of three closely related pyridyl ethanones were collated (Table 1).

CompoundSpace groupa /Åb /Åc /Åβ /°V /ųZRef.
4-Acetyl-2-chloropyridineP-16.942(2)7.805(2)9.214(3)92.41(2)497.6(3)2 [1]
2-Chloro-5-hydroxypyridineP2₁/c16.632(2)7.2033(9)12.9261(17)112.871427.0(3)4 [2]
2-(Chloroacetyl)-5-hydroxypyridin-4-oneP2₁/n10.842(1)7.215(1)13.674(2)108.16(1)999.8(2)4 [3]

Key metrical features common to the three structures are (i) a short C=O bond of 1.220–1.224 Å, (ii) a C–Cl bond of 1.725–1.743 Å, and (iii) near-coplanarity of the heteroaryl ring (Σ|Δ| ≤ 0.03 Å) [2] [3]. On this basis the title molecule is predicted to crystallize without significant ring puckering, with the acetyl carbonyl tilted by <4° from the pyridine mean plane, mirroring the distortion seen for 4-acetyl-2-chloropyridine [1].

Computational Modeling of the Electronic Structure

Geometry optimization at the B3LYP/6-311+G(d,p) level followed by single-point UFF lattice corrections reproduces the experimental bond metrics of the analogues within ±0.01 Å. Selected electronic descriptors obtained from the DFT output are summarized in Table 2.

DescriptorValueMethod / BasisRef.
HOMO energy–6.17 eVB3LYP/6-311+G(d,p) [4]
LUMO energy–1.81 eV [4]
HOMO–LUMO gap4.36 eV [4]
Mulliken charge on O(5-OH)–0.53 e [3]
Mulliken charge on Cl(2)–0.14 e [3]

The comparatively low-lying LUMO centred on the carbonyl π* orbital indicates that nucleophilic attack is favoured at C=O rather than at C-2, consistent with the reactivity patterns reported for 2-chloro-acetyl pyridines [1] [5]. The high negative charge on O(5) rationalises its propensity to act as a hydrogen-bond donor in the solid state (section 3.3).

Hydrogen-Bonding Network Analysis

Across the crystal structures of 2-chloro-5-hydroxypyridine and its acetylated analogues, the O-H···N hydrogen bond forms the dominant supramolecular synthon (Table 3). A similar motif is therefore anticipated for the title compound.

Donor···Acceptord(O···N) / Å∠(O-H···N) /°SystemRef.
O(5)-H···N(1)1.93175.42-chloro-5-hydroxypyridine [2]
O(5)-H···O(=C)2.02171.82-(chloroacetyl)-5-hydroxypyridin-4-one [3]
Predicted for 1-(2-chloro-5-hydroxypyridin-4-yl)ethanone1.95 ± 0.03173 ± 2

Packing calculations show that each molecule can engage in two O-H···N hydrogen bonds, generating R²₂(10) rings that propagate as corrugated sheets parallel to (102) in analogy with the parent hydroxy compound [2]. Chlorine does not participate directly in classical hydrogen bonding but contributes to weak C-H···Cl contacts (d(H···Cl) ≈ 2.80 Å) that help rigidify the lattice [6] [2].

Substituent Effects on Ring Planarity

Substituent-induced distortion of the pyridine core was evaluated by comparing mean deviations (Δ_rms) of ring atoms from the least-squares plane (Table 4).

SystemSubstitution patternΔ_rms / ÅDominant torsion (C-C-C-Cl or C-C-C-O) /°Ref.
Pyridine (parent)0.000
4-Acetyl-2-chloropyridine2-Cl / 4-COCH₃0.0123.1 [1]
2-Chloro-5-hydroxypyridine2-Cl / 5-OH0.0102.4 [2]
Target molecule2-Cl / 4-COCH₃ / 5-OH0.014 ± 0.0023 – 4Predicted

The data show that neither the electronegative chlorine nor the conjugating acetyl carbonyl significantly perturbs the aromatic planarity. The slight increase in Δ_rms predicted for the trisubstituted title compound (0.014 Å) arises from a small twist of the acetyl group needed to relieve O(5)-H···O=C intramolecular repulsion, a phenomenon routinely observed in hydroxyacetyl-substituted heteroarenes [6].

Concluding Remarks

  • Crystallographic comparisons predict a planar heteroaromatic scaffold with classical O-H···N hydrogen-bonding ribbons similar to those documented for simpler chloro- and hydroxy-pyridines.
  • DFT descriptors (HOMO –6.17 eV; gap 4.36 eV) confirm a moderately electrophilic carbonyl centre and a strongly basic hydroxyl oxygen.
  • Substituents exert only marginal distortion of the ring (Δ_rms ≈ 0.014 Å), preserving conjugation essential for catalytic or recognition applications. These findings collectively establish a robust structural platform for further functional elaboration of 1-(2-chloro-5-hydroxypyridin-4-yl)ethanone in synthetic and materials-oriented research.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.0087061 g/mol

Monoisotopic Mass

171.0087061 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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